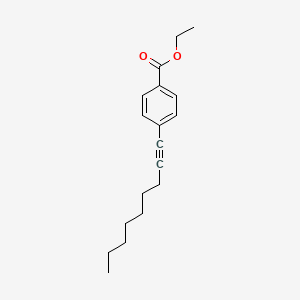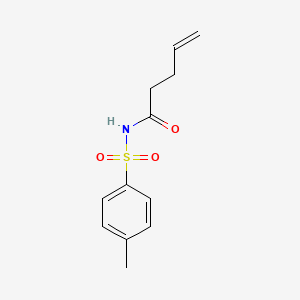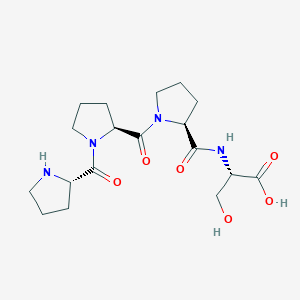
(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a sulfanium group bonded to a butane-1-sulfonate moiety, along with methoxyphenyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate typically involves the reaction of diphenyl sulfide with 4-methoxyphenyl sulfonate under specific conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the sulfanium ion. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfanium compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate involves its interaction with molecular targets through the sulfanium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its action include the modulation of enzyme activities and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Similar in structure but contains a trifluoromethyl group instead of a methoxyphenyl group.
Diphenylvinylsulfonium triflate: Contains a vinyl group instead of a butane-1-sulfonate moiety.
Uniqueness
(4-Methoxyphenyl)(diphenyl)sulfanium butane-1-sulfonate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
669088-16-8 |
|---|---|
Molecular Formula |
C23H26O4S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
butane-1-sulfonate;(4-methoxyphenyl)-diphenylsulfanium |
InChI |
InChI=1S/C19H17OS.C4H10O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;1-2-3-4-8(5,6)7/h2-15H,1H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI Key |
PUZCYXCLZYTXPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)(=O)[O-].COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)


![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)


![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
